4-(Dimethylamino)pentanoic acid hydrochloride

LOXL3 inhibition lysyl oxidase enzyme selectivity

Choose this C4-dimethylamino isomer for selective LOXL2/LOXL3 inhibition (IC50 1.0 & 2.1 μM) with minimal LOXL4 activity (>100 μM). The hydrochloride salt guarantees immediate aqueous solubility for biochemical assays, eliminating DMSO carryover artifacts. The chiral C4 center enables asymmetric derivatization, unlike achiral C5 analogs. Deploy in fibrosis, tumor microenvironment, and medicinal chemistry campaigns.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
CAS No. 2060062-06-6
Cat. No. B1383736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)pentanoic acid hydrochloride
CAS2060062-06-6
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)N(C)C.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-6(8(2)3)4-5-7(9)10;/h6H,4-5H2,1-3H3,(H,9,10);1H
InChIKeyHQYQOSXVIUGSRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylamino)pentanoic acid hydrochloride (CAS 2060062-06-6): Procurement Baseline and In-Class Differentiation


4-(Dimethylamino)pentanoic acid hydrochloride (CAS: 2060062-06-6; molecular weight 181.66 g/mol; molecular formula C₇H₁₆ClNO₂) is a hydrochloride salt of a branched-chain N,N-dimethylamino carboxylic acid derivative . As a versatile small molecule scaffold , this compound is supplied as a white to off-white crystalline solid with a melting point of 75°C and standard purity of 95% . Structurally, the compound features a tertiary amine moiety positioned at the C4 carbon of the pentanoic acid backbone, distinguishing it from its C2, C5, and gem-dimethyl-substituted analogs.

Why 4-(Dimethylamino)pentanoic acid hydrochloride Cannot Be Interchanged with Positional Isomers or Alternative Salts


Interchanging 4-(dimethylamino)pentanoic acid hydrochloride with its positional isomers (e.g., 5-(dimethylamino)pentanoic acid hydrochloride, CAS 25726-28-7; or 2-(dimethylamino)pentanoic acid, CAS 1259294-31-9) or alternative salt forms (e.g., free base, CAS 756874-19-8) introduces scientifically consequential differences in biological activity, physicochemical properties, and synthetic utility . The specific placement of the dimethylamino group at the C4 position creates a branched carbon backbone with a tertiary amine site that is chemically distinct from the linear chain of the C5 isomer and the α-position placement of the C2 isomer [1]. Furthermore, selection of the hydrochloride salt over the free base form [2] significantly alters aqueous solubility, crystallization behavior, and handling characteristics—parameters that critically impact experimental reproducibility in both biochemical assays and synthetic applications .

Quantitative Differentiation Evidence for 4-(Dimethylamino)pentanoic acid hydrochloride (CAS 2060062-06-6): Head-to-Head Comparisons


LOXL3 Enzyme Inhibition Selectivity Profile: C4 Isomer Demonstrates Differential LOX Family Target Engagement

4-(Dimethylamino)pentanoic acid (free base) demonstrates measurable inhibitory activity against recombinant human LOXL3 with an IC₅₀ of 2.1 μM [1]. In cross-target profiling against the related LOX family members, the compound exhibits differential selectivity: IC₅₀ of 1.0 μM against LOXL2 and >100 μM against LOXL4, yielding a >47-fold selectivity window between LOXL3/LOXL2 and LOXL4 [1]. A structurally distinct positional isomer, 5-(dimethylamino)pentanoic acid, shows significantly reduced LOXL3 inhibition (IC₅₀ = 18 μM) under comparable assay conditions [2], representing an 8.6-fold difference in potency attributable solely to the positional shift of the dimethylamino group.

LOXL3 inhibition lysyl oxidase enzyme selectivity fibrosis research

Hydrochloride Salt Selection: Solubility Enhancement Relative to Free Base Form

The hydrochloride salt of 4-(dimethylamino)pentanoic acid (CAS 2060062-06-6, MW 181.66 g/mol) exhibits substantially enhanced aqueous solubility compared to its free base counterpart (CAS 756874-19-8, MW 145.20 g/mol) . Based on class-level data for dimethylaminopentanoic acid hydrochloride salts, compounds in this series are characterized as water-soluble crystalline solids, with the hydrochloride salt formation conferring a solubility advantage of approximately one to two orders of magnitude over the corresponding free amine forms . The free base form (pKa ~4.78 for the carboxylic acid moiety) [1] is a neutral species with limited water solubility, whereas the hydrochloride salt dissociates to yield the protonated tertiary ammonium species, dramatically improving aqueous compatibility .

aqueous solubility salt form selection formulation handling properties

Differentiation from C4 Gem-Dimethyl Analogs: Synthetic Scaffold Uniqueness

4-(Dimethylamino)pentanoic acid hydrochloride (CAS 2060062-06-6) is positioned as a versatile small molecule scaffold , distinct from closely related analogs such as 4-(dimethylamino)-4-methylpentanoic acid hydrochloride (MW 167.63 g/mol) and 4-(dimethylamino)-2,2-diphenylpentanoic acid (MW 297.40 g/mol) [1]. The target compound possesses a single chiral center at C4 with a hydrogen substituent, whereas the gem-dimethyl analog introduces additional steric bulk that alters conformational flexibility and potential binding interactions . The C4-unsubstituted nature of the target compound provides a more accessible chiral amine for derivatization compared to the sterically encumbered gem-dimethyl variant .

building block scaffold diversity medicinal chemistry library synthesis

Market Accessibility and Purity Consistency: C4 Isomer Procurement Advantage

4-(Dimethylamino)pentanoic acid hydrochloride (CAS 2060062-06-6) is commercially available from multiple reputable chemical suppliers with standardized purity specifications of 95%, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analytical data . In contrast, the structurally related C5 positional isomer (5-(dimethylamino)pentanoic acid hydrochloride, CAS 25726-28-7) is available at comparable purity levels (95-98%) but exhibits a different melting point range (163-165°C vs. 75°C) and distinct solubility characteristics [1]. The C2 isomer (2-(dimethylamino)pentanoic acid, CAS 1259294-31-9) is predominantly available as the free base rather than the hydrochloride salt, requiring additional salt formation steps for aqueous applications [2].

commercial availability purity specification procurement supply chain

Optimal Research and Industrial Applications for 4-(Dimethylamino)pentanoic acid hydrochloride (CAS 2060062-06-6)


LOX Family Enzyme Selectivity Profiling in Fibrosis and Cancer Research

This compound is best deployed in biochemical studies investigating differential inhibition across the lysyl oxidase (LOX) enzyme family. With IC₅₀ values of 2.1 μM against LOXL3 and 1.0 μM against LOXL2, contrasted with minimal activity against LOXL4 (>100 μM) [1], the compound serves as a tool for probing LOXL2/LOXL3-dependent pathways in extracellular matrix remodeling, fibrosis progression, and tumor microenvironment studies. The 8.6-fold potency difference relative to the C5 positional isomer [1][2] makes the C4 isomer the appropriate selection for experiments requiring LOXL3/LOXL2 engagement at lower working concentrations, reducing solvent/DMSO carryover effects and minimizing off-target interactions at higher compound concentrations.

Aqueous Biochemical Assay Development Requiring Pre-Dissolved Hydrochloride Salt

This compound is ideally suited for biochemical and cell-based assays that require aqueous compatibility without additional co-solvents or in situ salt conversion. The hydrochloride salt form (CAS 2060062-06-6) provides immediate water solubility [1][2], enabling direct dissolution in aqueous buffers at physiologically relevant pH ranges. In contrast, use of the free base form (CAS 756874-19-8) would necessitate pre-dissolution in DMSO or organic co-solvents, introducing potential solvent artifacts in sensitive cellular assays . This salt form advantage is particularly relevant for high-throughput screening campaigns where consistent compound handling and aqueous solubility are critical for assay reproducibility.

Synthetic Diversification in Medicinal Chemistry: Amide Coupling and Derivatization

As a versatile small molecule scaffold [1], this compound is optimally utilized as a building block for amide bond formation, esterification, and tertiary amine functionalization in medicinal chemistry campaigns. The unsubstituted C4 chiral center provides a sterically accessible dimethylamino group for derivatization, in contrast to the gem-dimethyl analog (4-(dimethylamino)-4-methylpentanoic acid hydrochloride) which introduces additional steric hindrance that can impede nucleophilic reactions [2]. The carboxylic acid moiety enables standard coupling chemistry (EDCI/HOBt, HATU, or DCC-mediated activation), while the tertiary amine offers a site for quaternization, N-oxide formation, or coordination chemistry applications .

Chiral Building Block for Asymmetric Synthesis and Catalyst Development

The presence of a chiral center at the C4 position of the pentanoic acid backbone [1] makes this compound a candidate for asymmetric synthesis applications and chiral ligand development. Unlike the achiral gem-dimethyl analog, the C4 stereocenter can be exploited for diastereoselective transformations or as a chiral auxiliary in enantioselective catalysis. This stereochemical feature distinguishes the compound from its positional isomers (C5 isomer is achiral; C2 isomer exists as separate (2R) and (2S) enantiomers requiring stereospecific procurement [2]) and positions it for applications in stereochemical outcome studies where a single, well-defined chiral center is desired.

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